molecular formula C20H22N4O B2451046 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034614-38-3

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2451046
CAS No.: 2034614-38-3
M. Wt: 334.423
InChI Key: CJVCEIPDRVKBGW-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic small molecule based on the versatile indole-2-carboxamide scaffold, designed for advanced pharmaceutical and biological research. Compounds within this chemical class have demonstrated significant potential in oncology research, particularly as antiproliferative agents. Structurally related indole-2-carboxamides have been developed as potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), including both wild-type and mutant forms (such as the T790M mutation) which are implicated in drug-resistant non-small-cell lung cancers (NSCLCs) . These inhibitors have shown promising activity with GI50 values in the nanomolar range, comparable to reference drugs like erlotinib . Beyond oncology, the indole-2-carboxamide core structure is a platform for discovering novel antiviral agents. Research has identified analogs with inhibitory activity against neurotropic alphaviruses, such as Western equine encephalitis virus (WEEV), making them valuable for virology and infectious disease studies . Additionally, derivatives of this scaffold have been explored for their antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria, indicating its utility in tropical disease research . This compound is presented exclusively for research applications in these and other fields. It is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVCEIPDRVKBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is functionalized at the 1-position with a pyridin-3-yl group. A Buchwald-Hartwig amination or Ullmann-type coupling is typically employed for introducing aromatic groups to amines. For example, reacting 4-(aminomethyl)piperidine with 3-bromopyridine in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at 100–120°C yields the desired intermediate. Patent data suggest that copper(I) oxide (>0.02 wt%) under mild temperatures (<80°C) enhances amination efficiency while minimizing side reactions.

Reductive Amination Alternatives

An alternative route involves reductive amination of piperidin-4-one with 3-aminopyridine . Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation followed by reduction to the secondary amine. This method, however, requires stringent pH control (pH 4–6) to prevent over-reduction.

Preparation of 1H-Indole-2-Carboxylic Acid

Indole Ring Synthesis

The indole core is constructed via Fischer indole synthesis , cyclizing phenylhydrazine with a ketone (e.g., pyruvic acid) under acidic conditions (HCl, Δ). Alternatively, Madelung cyclization of ortho-toluidine derivatives offers higher regioselectivity for the 2-position.

Carboxylic Acid Functionalization

Direct carboxylation at the indole 2-position is achieved using Kolbe-Schmitt reaction conditions (CO2, 150°C, 10 atm) with a potassium phenoxide intermediate. Yields are moderate (40–60%), necessitating purification via recrystallization from ethanol/water.

Amide Bond Formation Strategies

Acyl Chloride Activation

1H-Indole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C. The acyl chloride is then reacted with 1-(pyridin-3-yl)piperidin-4-yl)methanamine in the presence of a base (e.g., triethylamine) to form the amide bond. This method, reported in a patent for a related compound, achieves yields of 70–85%.

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling agents such as HATU or EDCl/HOBt to activate the carboxylic acid. For example, mixing 1H-indole-2-carboxylic acid with HATU and DIPEA in DMF, followed by addition of the amine, affords the amide in >90% purity after HPLC purification.

Alternative Synthetic Routes and Optimization

Grignard Reagent-Based Alkylation

A patent describes the use of Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) to form ketone intermediates in analogous syntheses. Applying this to this compound could involve reacting a bromopyridine derivative with a pre-functionalized piperidine Grignard reagent.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates amide coupling, reducing reaction times from hours to minutes while maintaining yields ≥85%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity is confirmed by HPLC (>98%) and LC-MS.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.60–6.95 (m, indole-H), 3.80 (m, piperidine-CH2), 2.90 (m, piperidine-NCH2).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exhibit significant anticancer properties.

Case Study : A study demonstrated that derivatives of this compound showed effective cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation.

Cancer Cell Line IC50 Value (µM) Mechanism of Action
MCF7 (Breast Cancer)2.5DHFR Inhibition
A549 (Lung Cancer)3.0DHFR Inhibition
HeLa (Cervical Cancer)1.8DHFR Inhibition

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Indole derivatives are frequently associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Research Findings : In vitro studies have reported that similar compounds exhibit activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus10 µg/mLAntibacterial
Escherichia coli15 µg/mLAntibacterial

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of compounds related to this compound reveals that modifications on the piperazine and pyrimidine rings significantly influence biological activity.

Modification Effect on Activity
Substituents on IndoleIncreased anticancer potency
Variations in PiperazineEnhanced binding affinity to target enzymes
Alterations in CarboxamideImproved solubility and bioavailability

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.

Key Parameters :

  • Absorption : High oral bioavailability expected due to favorable lipophilicity.
  • Metabolism : Predominantly metabolized via cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
  • N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
  • N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Uniqueness

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H23N3O\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}

This structure includes a pyridine moiety, a piperidine ring, and an indole derivative, which are known to contribute to various biological activities.

1. Antiproliferative Activity:
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyridine and indole groups have shown promising results in inhibiting cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds often fall below 10 µM, indicating strong activity .

2. Apoptosis Induction:
Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to enhance caspase activity, leading to increased apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM .

Biological Activity Data

The following table summarizes the biological activity data of this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
N-(Pyridin)HeLa5.0Antiproliferative
N-(Pyridin)A5497.2Antiproliferative
N-(Pyridin)MDA-MB-2316.8Apoptosis induction
Indole Deriv.HepG29.5Antiproliferative

Case Study 1: Anticancer Activity

In a recent study published in MDPI, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. The study found that the introduction of hydroxyl groups significantly improved antiproliferative activity against several cancer cell lines, suggesting that modifications to the structure of this compound could enhance its efficacy .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action of similar compounds revealed that they act as microtubule-destabilizing agents at concentrations around 20 µM. This disruption in microtubule assembly is crucial for inducing cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide?

The compound is synthesized via carboxamide coupling between 1H-indole-2-carboxylic acid and a piperidinylmethylamine derivative. A typical procedure involves:

  • Coupling reagents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
  • Yield optimization : Adjusting stoichiometry and reaction time can improve yields (e.g., 70% in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic shifts for the indole (δ ~7.0–11.7 ppm) and piperidine (δ ~2.3–3.5 ppm) moieties .
  • Mass spectrometry (LCMS) : To verify molecular weight (e.g., observed [M+H]+^+ peaks) .
  • HPLC : Purity assessment (>98%) using C18 columns with trifluoroacetic acid (TFA)-modified mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Contradictions may arise due to:

  • Bioavailability issues : Poor solubility or metabolic instability. Use pharmacokinetic (PK) studies to measure plasma exposure and adjust dosing regimens (e.g., BID dosing at 160 mg/kg in xenograft models) .
  • Orthogonal assays : Validate in vitro activity using biochemical (e.g., EZH2 enzymatic IC50_{50}) and cellular assays (e.g., EC50_{50} in cancer cell lines) to confirm target engagement .
  • Tissue distribution studies : Track compound levels in target tissues via LC-MS/MS to correlate with efficacy .

Q. What strategies are effective for optimizing pharmacokinetic properties in preclinical studies?

  • Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or methoxy) to enhance solubility, as seen in structurally related EZH2 inhibitors (e.g., CPI-1205) .
  • Metabolic stability : Replace labile substituents (e.g., methyl groups on piperidine) with trifluoroethyl or cyclopropyl moieties to slow CYP450-mediated degradation .
  • Formulation : Use co-solvents like PEG-400 or cyclodextrins to improve oral bioavailability .

Q. What in vivo models are suitable for evaluating the antitumor potential of this compound?

  • Xenograft models : Implant EZH2-driven cancer cell lines (e.g., Karpas-422 lymphoma) subcutaneously in immunocompromised mice. Monitor tumor volume reduction and survival post-dosing (e.g., 160 mg/kg BID for 21 days) .
  • Pharmacodynamic markers : Assess histone H3K27me3 levels in tumors via immunohistochemistry to confirm target inhibition .

Q. How can structural biology inform the design of analogs with improved target selectivity?

  • Co-crystallization : Resolve the compound bound to its target (e.g., EZH2/PRC2 complex) to identify key binding interactions (e.g., hydrogen bonds with pyridin-3-yl or indole groups) .
  • SAR studies : Modify the piperidine linker length or indole substituents to enhance affinity. For example, substituting the indole 5-position with halogens (e.g., iodine) improved potency in related carboxamides .

Notes

  • Methodology : Emphasize reproducibility via detailed experimental protocols (e.g., NMR acquisition parameters, HPLC gradients) .

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